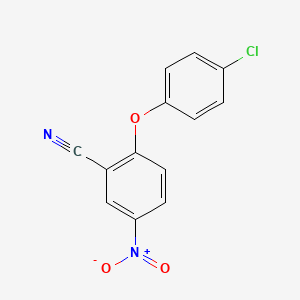![molecular formula C10H7N5 B8774187 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4-amino-1,2,4-triazole under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In the context of its anticancer properties, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
類似化合物との比較
Similar Compounds
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a nitrile group.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-naphthol: Contains a naphthol group instead of a benzenecarbonitrile.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenylmethane: Features a phenylmethane group instead of a benzenecarbonitrile.
Uniqueness
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is unique due to its specific combination of a triazole ring and a benzenecarbonitrile moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor and anticancer agent make it a compound of significant interest in various research fields.
特性
分子式 |
C10H7N5 |
|---|---|
分子量 |
197.20 g/mol |
IUPAC名 |
4-(1,2,4-triazol-4-yliminomethyl)benzonitrile |
InChI |
InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H |
InChIキー |
UUWAPZBXKSBICU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)




![4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)

